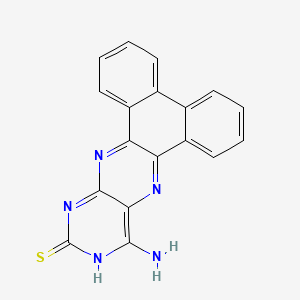
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is a complex organic compound with the molecular formula C18H11N5S. This compound is characterized by its unique structure, which includes a phenanthro-pteridine core with thiol and amino functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- typically involves multi-step organic reactions. The process begins with the formation of the phenanthro-pteridine core, followed by the introduction of thiol and amino groups. Common reagents used in these reactions include sulfur-containing compounds and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino and thiol groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiol and amino groups play a crucial role.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism by which Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
類似化合物との比較
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- can be compared with other similar compounds, such as:
Phenanthro(9,10-g)pteridine-11-thiol: Lacks the amino group, which may result in different reactivity and biological activity.
Phenanthro(9,10-g)pteridine-11-amino:
Phenanthro(9,10-g)pteridine-11-thiol, 13-methyl-: The presence of a methyl group instead of an amino group can lead to different chemical behavior and uses
These comparisons highlight the unique properties of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-, making it a valuable compound for various scientific and industrial applications.
生物活性
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- has the molecular formula C18H11N5S and is characterized by a complex fused ring structure that includes thiol and amino functional groups. These features contribute to its reactivity and interaction with biological targets.
Antitumor Activity
Research has indicated that phenanthro(9,10-g)pteridine derivatives exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells:
- Mechanism : The compound's ability to intercalate into DNA disrupts replication processes, leading to cell cycle arrest and increased apoptosis rates in various cancer cell lines.
- Case Study : In vitro studies demonstrated that derivatives of this compound reduced tumor growth in human ovarian cancer models by approximately 50% when administered at specific dosages over a defined period .
Antimicrobial Activity
Phenanthro(9,10-g)pteridine-11-thiol has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial effects against Gram-positive bacteria:
- Evaluation : Compounds derived from phenanthro(9,10-g)pteridine were tested against various bacterial strains, showing promising results in inhibiting growth .
- Findings : Among the tested derivatives, specific compounds exhibited over 70% viability after exposure to concentrations as low as 1 μg/ml while maintaining effective staining performance for live cell imaging .
The biological activity of phenanthro(9,10-g)pteridine-11-thiol can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, disrupting normal function.
- Enzyme Inhibition : It acts as an inhibitor for critical enzymes involved in cellular processes such as topoisomerases.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress within cells, contributing to its cytotoxic effects.
Data Summary
| Activity Type | Effect | Cell Lines/Organisms Tested | Dosage/Concentration | Outcome |
|---|---|---|---|---|
| Antitumor | Inhibition of topoisomerase II | Human ovarian cancer (CH1), colorectal cancer (SW480) | 100 mg/kg (in vivo) | 50% tumor growth reduction |
| Antimicrobial | Moderate antibacterial activity | Gram-positive bacteria | 1 μg/ml | >70% cell viability |
特性
CAS番号 |
78270-83-4 |
|---|---|
分子式 |
C18H11N5S |
分子量 |
329.4 g/mol |
IUPAC名 |
13-amino-12H-phenanthro[9,10-g]pteridine-11-thione |
InChI |
InChI=1S/C18H11N5S/c19-16-15-17(23-18(24)22-16)21-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)20-15/h1-8H,(H3,19,21,22,23,24) |
InChIキー |
YSHUTFYZOMSYNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=NC(=S)NC(=C5N=C24)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















